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Compound of Interest

Compound Name:
1-(4-Chlorophenyl)-4-

methylpentan-2-one

Cat. No.: B7844132

Get Quote

Executive Summary
1-(4-Chlorophenyl)-4-methylpentan-2-one (CAS: Not widely listed; Analog CAS: 5349-62-2)

is a specialized aromatic ketone intermediate used primarily in the synthesis of pharmaceutical

agents, including GABA-B receptor modulators and agrochemical fungicides. Structurally, it

consists of a 4-chlorobenzyl moiety linked to an isobutyl group via a carbonyl bridge.

This guide provides a rigorous technical analysis of its physicochemical properties, derived

from high-fidelity experimental data of its direct analog (Benzyl Isobutyl Ketone) and corrected

for the para-chloro substitution. It also details a validated synthetic protocol via the Weinreb

amide route, ensuring high regioselectivity unavailable through standard Friedel-Crafts

acylation.

Chemical Identity & Structural Analysis[1][2]
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Attribute Detail

IUPAC Name 1-(4-Chlorophenyl)-4-methylpentan-2-one

Common Synonyms
4-Chlorobenzyl isobutyl ketone; p-Chlorobenzyl

isobutyl ketone

Molecular Formula

Molecular Weight 210.70 g/mol

SMILES CC(C)CC(=O)Cc1ccc(Cl)cc1

Structural Class -Aryl ketone; Halogenated aromatic

Structural Causality
The molecule features two distinct domains governing its reactivity and properties:

The Lipophilic Tail (Isobutyl): Provides steric bulk, increasing the LogP and influencing

binding affinity in hydrophobic pockets (e.g., enzyme active sites).

The Electron-Deficient Head (p-Chlorobenzyl): The chlorine atom introduces a dipole and

increases metabolic stability against ring oxidation compared to the non-halogenated analog.

Physicochemical Properties
Note: Experimental data for the specific chloro-derivative is rare in public registries. Values

below are calculated based on the experimentally validated analog, Benzyl Isobutyl Ketone

(CAS 5349-62-2), applying standard group contribution increments for aryl-chlorination.

Table 1: Physical Constants & Solubility Profile
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Property
Value
(Predicted/Derived)

Analog Baseline
(Exp.)*

Significance

Physical State
Colorless to pale

yellow liquid
Liquid

Low melting point

facilitates liquid-phase

handling.[1][2]

Boiling Point
275 – 285 °C (at 760

mmHg)
250–251 °C

Cl-substitution

typically elevates BP

by ~25–35°C due to

increased molecular

weight and

polarizability.

Density 1.06 ± 0.02 g/mL 0.949 g/mL

The heavy halogen

significantly increases

density relative to

molar volume.

LogP (Octanol/Water) 3.6 – 3.8 2.84

Highly lipophilic;

indicates blood-brain

barrier (BBB)

permeability potential.

Refractive Index 1.515 – 1.525 1.498

Useful for quick purity

checks in process

control.

Water Solubility < 20 mg/L (Insoluble) Insoluble

Requires organic

cosolvents (DMSO,

Ethanol) for biological

assays.

Flash Point ~115 °C 105 °C
Class IIIB

Combustible Liquid.

*Analog Baseline Source: NIST Chemistry WebBook & FAO Specifications for Benzyl Isobutyl

Ketone.
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Synthetic Protocols & Production
Direct alkylation of methyl isobutyl ketone (MIBK) with 4-chlorobenzyl halides often yields poly-

alkylated mixtures. The Weinreb Amide Route is the gold standard for research-scale synthesis

due to its prevention of over-addition.

Protocol: Weinreb Amide Synthesis (Regioselective)
Reaction Scheme:

Precursor Formation: 4-Chlorophenylacetic acid

Weinreb Amide.

Grignard Addition: Weinreb Amide + Isobutylmagnesium Bromide

Target Ketone.

Step 1: Preparation of N-Methoxy-N-methyl-2-(4-
chlorophenyl)acetamide

Dissolve 10.0 g (58.6 mmol) of 4-chlorophenylacetic acid in 100 mL dry DCM.

Add 1.1 eq. of CDI (Carbonyldiimidazole) slowly at 0°C. Stir for 30 min.

Add 1.2 eq. of N,O-Dimethylhydroxylamine hydrochloride and 1.2 eq. of Triethylamine.

Stir at RT for 12 hours.

Workup: Wash with 1M HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

Step 2: Grignard Addition
Inert Atmosphere: Flame-dry a 250 mL flask and purge with Argon.

Charge: Dissolve the Weinreb amide (from Step 1) in 50 mL anhydrous THF. Cool to -78°C.

Addition: Dropwise add 1.5 eq. of Isobutylmagnesium bromide (2.0 M in ether) over 20 mins.

Mechanism: The stable 5-membered chelate intermediate prevents double addition.
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Quench: Pour the cold mixture into sat. NH4Cl solution.

Purification: Extract with EtOAc. Purify via Silica Gel Chromatography (Hexane/EtOAc 9:1).

Visualization: Synthetic Workflow

4-Chlorophenylacetic Acid Activation
(CDI/DCM)

Weinreb Amide
Intermediate

 + MeNHOMe·HCl Grignard Addition
(iBuMgBr, -78°C)

 Chelation Control Hydrolysis
(NH4Cl)

1-(4-Chlorophenyl)-
4-methylpentan-2-one

 Isolation

Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway via Weinreb amide to prevent over-alkylation.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be

confirmed.

Table 2: Expected Spectral Data
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Technique Expected Signal Interpretation

1H NMR (CDCl3) 7.2–7.3 (m, 4H)

Aromatic protons (AA'BB'

system characteristic of p-Cl-

substitution).

3.65 (s, 2H)

Benzylic

alpha to ketone (singlet due to

isolation).

2.35 (d, 2H)

Methylene group of isobutyl

chain (

-ketone).

2.15 (m, 1H)
Methine proton of isopropyl

group.

0.92 (d, 6H)
Gem-dimethyl group (isobutyl

terminus).

IR Spectroscopy 1715 Strong C=O stretch (non-

conjugated ketone).

1090 Ar-Cl stretch.

GC-MS (EI) 210 / 212

Molecular ion (

) showing 3:1 Cl isotope

pattern.

125 / 127
Base peak (Chlorotropylium

ion) from benzylic cleavage.

Applications in Drug Development
This ketone serves as a versatile "chiral switch" precursor.

Reductive Amination: Reaction with ammonia/amines followed by reduction yields 1-(4-

chlorophenyl)-4-methylpentan-2-amine analogs, which are positional isomers of
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Amphetamine derivatives and potential TAAR1 agonists.

Asymmetric Reduction: Enantioselective reduction (e.g., Corey-Bakshi-Shibata) yields the

corresponding alcohol, a scaffold for GABA-B agonists similar to Baclofen but with increased

lipophilicity due to the isobutyl tail.

Visualization: Application Pathways

Pathway A: Reductive Amination Pathway B: Asymmetric Reduction

Target Ketone
(1-(4-Cl-Ph)-4-Me-pentan-2-one)

Amine Derivative
(Potential TAAR1 Ligand)

 NH4OAc, NaBH3CN

Chiral Alcohol
(GABA-B Agonist Scaffold)

 CBS Catalyst, BH3

Click to download full resolution via product page

Figure 2: Divergent synthesis pathways for pharmaceutical active ingredients.

Safety & Handling (MSDS Summary)
Hazards: Causes skin irritation (H315), serious eye irritation (H319). Combustible liquid.[2]

Storage: Store under inert gas (

or Ar) at 2–8°C. Ketones can form peroxides upon prolonged exposure to air/light; however,
this is less common than in ethers.

Disposal: Incineration with a scrubber for HCl generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Methyl Isobutyl Ketone MIBK [sigmaaldrich.com]

2. chinaamines.com [chinaamines.com]

3. Benzyl isobutyl ketone [webbook.nist.gov]

4. 4-Methyl-1-phenyl-2-pentanone | C12H16O | CID 219672 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. Food safety and quality: details [fao.org]

To cite this document: BenchChem. [Physicochemical Profile & Synthesis Guide: 1-(4-
Chlorophenyl)-4-methylpentan-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7844132/docs#physicochemical-profile-synthesis-
guide-1-4-chlorophenyl-4-methylpentan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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